

Application Notes: Suzuki-Miyaura Coupling Protocol for 8-Bromo-4-chloroquinazoline

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Compound of Interest

Compound Name: **8-Bromo-4-chloroquinazoline**

Cat. No.: **B040046**

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Introduction

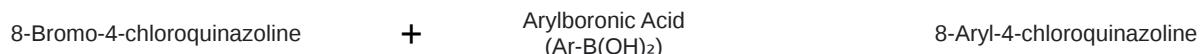
The quinazoline scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.^[1] Consequently, developing efficient synthetic methods for the functionalization of the quinazoline core is of significant interest to medicinal and organic chemists. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures.^{[2][3]}

These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of **8-Bromo-4-chloroquinazoline** with various arylboronic acids. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for a chemoselective reaction, typically at the more reactive C-Br bond at the 8-position.^{[4][5]} This enables the synthesis of 8-aryl-4-chloroquinazolines, which are valuable intermediates for further functionalization in the drug discovery process.

General Reaction Scheme

The Suzuki-Miyaura coupling of **8-Bromo-4-chloroquinazoline** with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction. The reaction selectively forms a new carbon-carbon bond at the 8-position, leaving the 4-chloro substituent intact for subsequent chemical modifications.

Reaction Conditions
Pd Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
Base (e.g., K_2CO_3 , K_3PO_4)
Solvent (e.g., Dioxane/ H_2O)



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Caption: General scheme of the selective Suzuki-Miyaura coupling.

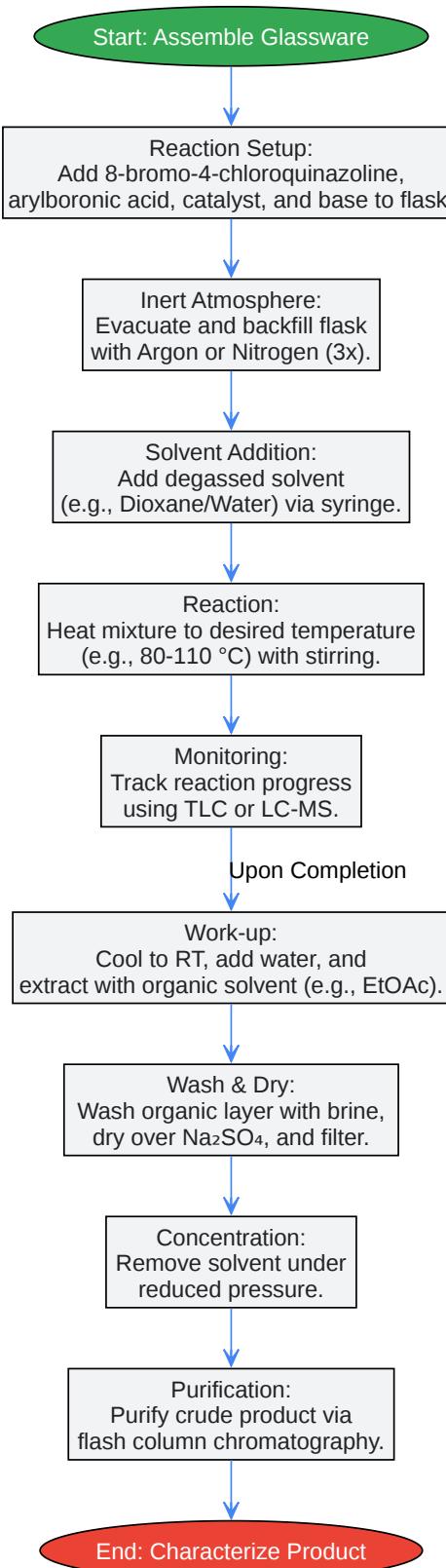
Data Presentation: Representative Reaction Conditions

The following table summarizes illustrative reaction conditions for the Suzuki-Miyaura coupling of dihalo-heterocycles with various arylboronic acids. While these examples do not use **8-bromo-4-chloroquinazoline** specifically, they employ analogous substrates and provide a strong basis for protocol development. Optimization may be required for specific substrate combinations.

Entry	Halide Substrate	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp (°C) & Time	Yield (%)
1	2,4-Dichloropyrimidine	Phenylboronic acid	Pd(PPh ₃) ₄ (0.5)	-	K ₂ CO ₃ (3)	Dioxane/H ₂ O	100 (MW, 15 min)	~90% [4]
2	6,8-Dibromo-2-aryl-quinazoline derivatives	Arylboronic acid	PdCl ₂ (PPh ₃) ₂	PCy ₃	K ₂ CO ₃	Dioxane/H ₂ O	Reflux, 5h	77-91% [2]
3	4-Chloro-6,7-dimethoxyquinoxaline	Cyclohexylboronic acid	Pd(PPh ₃) ₄ (2)	-	Cs ₂ CO ₃ (2)	DMF/H ₂ O	175 (MW, 6 min)	76-90% [6]
4	9-Benzyl-6-chloropurine	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (2)	Toluene	110, 24h	High [7]
5	General Aryl Bromide	Phenylboronic acid	PdCl ₂ (dpdpf) (10)	-	Na ₂ CO ₃ (2M)	Toluene/Dioxane	85, 4h	Variable [3]

Experimental Workflow

The diagram below outlines the general workflow for the Suzuki-Miyaura coupling experiment, from reaction setup to product purification.



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

- **8-Bromo-4-chloroquinazoline**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-Dioxane)
- Degassed deionized water
- Schlenk tube or round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle/oil bath
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Reaction Setup: To an oven-dried Schlenk tube, add **8-bromo-4-chloroquinazoline** (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$; 5 mol%), and the base (e.g., K_2CO_3 ; 2.0 equivalents).[1]
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.[1]

- Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of Dioxane/water) to achieve a concentration of approximately 0.1 M relative to the **8-bromo-4-chloroquinazoline**.^{[1][6]} The solvent should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.
- Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.^[1]
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).^[1]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
- Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired 8-aryl-4-chloroquinazoline.^[4]

Microwave-Assisted Protocol:

For accelerated reaction times, microwave synthesis can be employed.^[6]

- Setup: In a microwave-safe vial, combine **8-bromo-4-chloroquinazoline** (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$; 2-5 mol%), and the base (e.g., Cs_2CO_3 ; 2.0 equivalents).^[6]
- Solvent: Add a suitable solvent mixture (e.g., DMF/water).^[6]
- Reaction: Seal the vial and place it in the microwave reactor. Heat to the specified temperature (e.g., 150-175 °C) for a short duration (e.g., 6-20 minutes).^{[3][6]}
- Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.

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